

# Long-Term Safety of Indacaterol in Animal Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                     |           |
|----------------------|---------------------|-----------|
| Compound Name:       | Indacaterol Acetate |           |
| Cat. No.:            | B1261526            | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the long-term safety of Indacaterol, a long-acting beta-agonist (LABA), as demonstrated in pivotal animal studies. The data presented here is crucial for understanding the preclinical safety profile of this compound and for comparing it with other alternatives in the development of respiratory therapeutics.

## **Executive Summary**

Indacaterol has undergone extensive preclinical safety evaluation in both rodent and non-rodent species to support its clinical use. Long-term repeat-dose toxicity studies have been conducted in rats for up to 26 weeks and in dogs for up to 39 weeks. The primary target organs of toxicity identified were the nasal cavity and larynx in rats, and the cardiovascular system and liver in dogs. These effects are generally considered class-effects for beta2-adrenergic agonists. Genetic toxicology studies have shown no evidence of mutagenic or clastogenic potential. Carcinogenicity studies in rats and mice did not reveal a significant tumorigenic potential relevant to human risk. Safety pharmacology studies have confirmed that the primary effects of Indacaterol are on the cardiovascular and respiratory systems, consistent with its mechanism of action.

## **Repeat-Dose Toxicity Studies**

Long-term repeat-dose inhalation toxicity studies are fundamental in assessing the safety of chronically administered respiratory drugs. Below is a summary of the key findings from studies



conducted on Indacaterol in rats and dogs.

Table 1: Summary of Repeat-Dose Inhalation Toxicity Studies of Indacaterol

| Species | Study Duration | Dose Levels<br>(mg/kg/day) | Key Findings                                                                                                                                                              | No Observed<br>Adverse Effect<br>Level (NOAEL)                                           |
|---------|----------------|----------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------|
| Rat     | 26 weeks       | 0, 0.07, 0.73, 3.8         | - Degeneration of<br>the olfactory<br>epithelium in the<br>nasal cavity<br>Squamous<br>metaplasia of the<br>larynx.                                                       | 0.07 mg/kg/day                                                                           |
| Dog     | 39 weeks       | 0, 0.1, 0.5, 2.5           | - Increased heart rate and decreased blood pressure Myocardial fibrosis (class effect) Periportal liver hepatocyte vacuolation due to glycogen deposition (class effect). | Not explicitly stated in the provided results. Effects were observed at all dose levels. |

## **Experimental Protocol: 39-Week Inhalation Toxicity Study in Dogs**

This section outlines a representative experimental protocol for a long-term inhalation toxicity study, based on the information available for Indacaterol.



Objective: To evaluate the potential toxicity of Indacaterol following daily inhalation administration to beagle dogs for 39 weeks.

#### Test System:

- Species: Beagle dog
- · Sex: Male and female
- Number of Animals: Typically 4-6 animals per sex per group

#### Test Article:

Indacaterol maleate, micronized powder for inhalation.

#### Administration:

- Route: Nose-only or oropharyngeal inhalation.
- · Frequency: Once daily.
- Duration: 39 weeks, often with a 4-week recovery period for a subset of animals.

#### **Experimental Groups:**

- Group 1: Control (air or vehicle)
- Group 2: Low Dose
- Group 3: Mid Dose
- Group 4: High Dose

#### In-life Assessments:

- Clinical Observations: Daily for signs of toxicity.
- · Body Weight: Weekly.



- Food Consumption: Weekly.
- Ophthalmology: Pre-study and at terminal sacrifice.
- Electrocardiography (ECG): Pre-study, and at multiple timepoints during the study.
- Blood Pressure: Pre-study, and at multiple timepoints during the study.
- Clinical Pathology: Hematology, clinical chemistry, and urinalysis at pre-study and at terminal sacrifice.

#### **Terminal Assessments:**

- Necropsy: Full gross pathological examination of all animals.
- Organ Weights: Collection and weighing of specified organs.
- Histopathology: Microscopic examination of a comprehensive list of tissues from all animals in the control and high-dose groups, and any gross lesions from other groups.

Below is a graphical representation of the experimental workflow for a typical long-term inhalation toxicity study.



Click to download full resolution via product page

A typical workflow for a long-term inhalation toxicity study.



## **Genetic Toxicology**

A standard battery of in vitro and in vivo genetic toxicology studies was conducted to assess the mutagenic and clastogenic potential of Indacaterol.

Table 2: Summary of Genetic Toxicology Studies for Indacaterol

| Assay                                              | Test System                                       | Results  | Conclusion      |
|----------------------------------------------------|---------------------------------------------------|----------|-----------------|
| Bacterial Reverse<br>Mutation Assay (Ames<br>Test) | Salmonella<br>typhimurium and<br>Escherichia coli | Negative | Not mutagenic   |
| In vitro Chromosomal<br>Aberration Assay           | Human lymphocytes                                 | Negative | Not clastogenic |
| In vivo Micronucleus<br>Test                       | Rat bone marrow                                   | Negative | Not clastogenic |

## **Carcinogenicity Studies**

Long-term carcinogenicity studies were performed in both mice and rats to evaluate the tumorigenic potential of Indacaterol.

Table 3: Summary of Carcinogenicity Studies of Indacaterol

| Species | Study Duration | Key Findings                                      | Conclusion                |
|---------|----------------|---------------------------------------------------|---------------------------|
| Mouse   | 2 years        | No treatment-related increase in tumor incidence. | Not carcinogenic in mice. |
| Rat     | 2 years        | No treatment-related increase in tumor incidence. | Not carcinogenic in rats. |

## **Safety Pharmacology**



Safety pharmacology studies were conducted to investigate the potential undesirable pharmacodynamic effects of Indacaterol on major physiological systems.

Table 4: Summary of Safety Pharmacology Studies for Indacaterol

| System                       | Key Findings                                                                                                                                              |
|------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------|
| Cardiovascular               | Increased heart rate and effects on blood pressure, consistent with beta2-adrenergic agonism. No significant effects on QT interval at therapeutic doses. |
| Respiratory                  | Bronchodilation as the primary pharmacodynamic effect.                                                                                                    |
| Central Nervous System (CNS) | No significant adverse effects on behavior, motor activity, or coordination.                                                                              |

## Mechanism of Action: Beta-2 Adrenergic Receptor Signaling Pathway

Indacaterol is a selective agonist of the beta-2 adrenergic receptor. Upon binding to this receptor on the surface of airway smooth muscle cells, it initiates a signaling cascade that leads to bronchodilation.



Click to download full resolution via product page

Indacaterol's signaling pathway leading to bronchodilation.



## **Comparison with Other Long-Acting Beta-Agonists**

While direct head-to-head preclinical safety studies are not always publicly available, a comparative assessment can be made based on the known preclinical profiles of other LABAs like Salmeterol and Formoterol.

- Cardiovascular Effects: Similar to Indacaterol, both Salmeterol and Formoterol are known to cause cardiovascular effects such as increased heart rate, which are considered classeffects. The extent and dose-dependency of these effects are key differentiators evaluated in preclinical studies.
- Target Organ Toxicity: The target organs of toxicity for Salmeterol and Formoterol in animal studies also include the cardiovascular system. Specific findings in other organs may vary.
- Carcinogenicity: Carcinogenicity findings for other LABAs have been observed in some rodent studies (e.g., smooth muscle tumors). However, the relevance of these findings to humans has been a subject of extensive regulatory discussion. Indacaterol did not show such findings in its carcinogenicity studies.

### Conclusion

The comprehensive long-term animal safety studies on Indacaterol have established a well-characterized preclinical safety profile. The observed toxicities in rats and dogs are consistent with the pharmacology of a beta-2 adrenergic agonist and are not considered to pose a significant risk to humans at therapeutic doses. The lack of genotoxic or carcinogenic potential further supports its long-term safety. This guide provides researchers and drug development professionals with essential data to inform their work and to compare the preclinical safety of Indacaterol with other therapeutic alternatives.

 To cite this document: BenchChem. [Long-Term Safety of Indacaterol in Animal Studies: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1261526#validating-the-long-term-safety-of-indacaterol-in-animal-studies]

### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com